2-(2-CHLOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Overview
Description
2-(2-Chlorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzamido group, a furan ring, and a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving thiophene derivatives.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-2-ylmethyl halide.
Attachment of the Chlorobenzamido Group: This step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and thiophene core can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(2-Chlorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(2-chlorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide imparts unique electronic properties, making it particularly useful in materials science applications. Additionally, the combination of functional groups provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-15-8-2-1-6-13(15)18(24)23-20-17(14-7-3-9-16(14)27-20)19(25)22-11-12-5-4-10-26-12/h1-2,4-6,8,10H,3,7,9,11H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHHMQIYAGSAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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